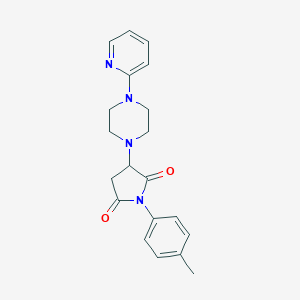![molecular formula C19H12ClN5OS2 B304537 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304537.png)
3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various enzymes and receptors. It has been found to bind to the active site of protein kinase C and prevent its activation, thus inhibiting the downstream signaling pathways that are involved in cell proliferation and survival. It also inhibits the activity of tyrosine kinase, which plays a crucial role in the development and progression of cancer. Additionally, it has been found to modulate the activity of adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide are diverse and depend on the specific enzyme or receptor that it targets. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, thus exhibiting potent anti-cancer activity. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to modulate immune function and exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of novel drugs. It is also relatively easy to synthesize and has been optimized to achieve high yields and purity. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research on 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. One of the most promising directions is the development of novel drugs based on this compound for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the further elucidation of its mechanism of action and its interaction with various enzymes and receptors. Additionally, the potential toxicity and side effects of this compound need to be carefully evaluated in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide, 4-chlorobenzoyl chloride, and 2-thiophenecarboxylic acid in the presence of a base. The resulting compound is then treated with cyanogen bromide to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including protein kinase C, tyrosine kinase, and adenosine receptors. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Formule moléculaire |
C19H12ClN5OS2 |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12ClN5OS2/c20-9-3-5-10(6-4-9)24-18(26)16-15(22)14-13(12-2-1-7-27-12)11(8-21)17(23)25-19(14)28-16/h1-7H,22H2,(H2,23,25)(H,24,26) |
Clé InChI |
QZFUJZVTUDUUDF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N)C#N |
SMILES canonique |
C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)
